Urea, 1-(2-biphenylyl)-2-thio-
Overview
Description
Urea, 1-(2-biphenylyl)-2-thio- is a compound that belongs to the class of thioureas, which are derivatives of urea where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a biphenyl group attached to the nitrogen atom of the thiourea moiety. Thioureas are known for their diverse chemical reactivity and have found applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-biphenylyl)-2-thio- typically involves the reaction of 2-biphenylamine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the production of Urea, 1-(2-biphenylyl)-2-thio- can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-(2-biphenylyl)-2-thio- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenylamine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Urea, 1-(2-biphenylyl)-2-thio- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial properties.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anticancer and antiviral agents.
Industry: It is used in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Urea, 1-(2-biphenylyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the biphenyl group.
Phenylthiourea: A simpler derivative with a single phenyl group.
Benzylthiourea: Contains a benzyl group instead of a biphenyl group.
Comparison: Urea, 1-(2-biphenylyl)-2-thio- is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and increases its binding affinity to molecular targets. This makes it more effective in applications where strong binding is required, such as enzyme inhibition or receptor modulation. In contrast, simpler thiourea derivatives may have lower binding affinities and reduced biological activity.
Properties
IUPAC Name |
(2-phenylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVOXHSAWFMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172844 | |
Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19250-02-3 | |
Record name | N-(1,1'-Biphenyl)-2-ylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,1'-BIPHENYL)-2-YLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZN5TA7W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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